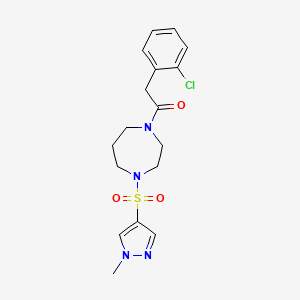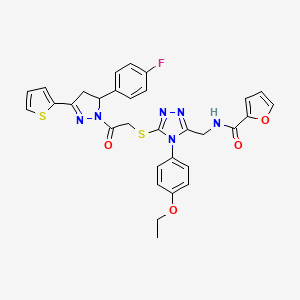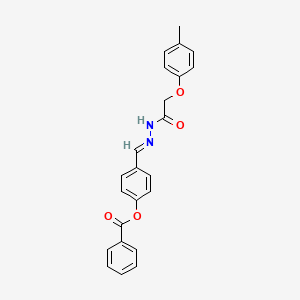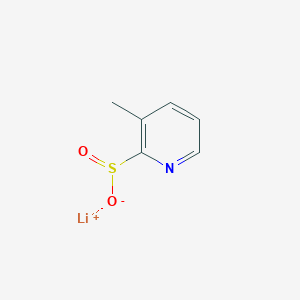![molecular formula C19H15FN4OS B2482923 N-(4-フルオロフェニル)-2-[(5-メチル[1,2,4]トリアゾロ[4,3-a]キノリン-1-イル)スルファニル]アセトアミド CAS No. 304862-45-1](/img/structure/B2482923.png)
N-(4-フルオロフェニル)-2-[(5-メチル[1,2,4]トリアゾロ[4,3-a]キノリン-1-イル)スルファニル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H15FN4OS and its molecular weight is 366.41. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!N-(4-フルオロフェニル)-2-[(5-メチル[1,2,4]トリアゾロ[4,3-a]キノリン-1-イル)スルファニル]アセトアミドの科学研究における用途に関する包括的な分析を紹介します。
抗菌剤
その構造的特性により、N-(4-フルオロフェニル)-2-[(5-メチル[1,2,4]トリアゾロ[4,3-a]キノリン-1-イル)スルファニル]アセトアミドは、潜在的な抗菌剤として研究されています。 研究では、特定の細菌や真菌の増殖を阻害することが示されており、新しい抗生物質や抗真菌薬の開発に有望な候補となっています .
がん研究
腫瘍学では、この化合物は、がん細胞の増殖を阻害する可能性について研究されています。がん細胞の増殖と生存に関与する特定のシグナル伝達経路を阻害する能力は、標的型がん治療薬の開発のための貴重な分子となっています。 研究者は、さまざまな種類のがんに対する有効性を評価するために、前臨床試験を実施しています .
神経保護剤
この化合物が神経経路と相互作用することは、神経保護剤としての可能性に対する関心を高めています。酸化ストレス、炎症、その他の神経変性プロセスによって引き起こされる損傷からニューロンを保護するのに役立つ可能性があります。 この用途は、アルツハイマー病やパーキンソン病などの病気にとって特に関連しています .
殺虫特性
N-(4-フルオロフェニル)-2-[(5-メチル[1,2,4]トリアゾロ[4,3-a]キノリン-1-イル)スルファニル]アセトアミド: は、その殺虫特性について研究されています。昆虫の特定の受容体に作用し、死に至らしめます。 これは、人間や環境に安全でありながら、害虫に効果的な新しい殺虫剤を開発するための潜在的な候補となります .
材料科学
材料科学では、この化合物は、独自の特性を持つ新しい材料を作成するための潜在的な用途について探索されています。 その化学構造により、ポリマーやその他の材料に組み込むことができ、新しいコーティング、接着剤、その他の先進材料の開発につながる可能性があります .
生化学研究
研究者は、さまざまな生物学的プロセスを理解するために、この化合物を生化学研究のツールとして使用しています。特定のタンパク質や酵素に結合する能力は、それらの機能と相互作用を研究するのに役立ちます。 これは、細胞メカニズムに関する新しい知見と、新しい生化学アッセイの開発につながる可能性があります .
農業への応用
農業では、N-(4-フルオロフェニル)-2-[(5-メチル[1,2,4]トリアゾロ[4,3-a]キノリン-1-イル)スルファニル]アセトアミドは、作物を害虫や病気から保護する可能性について調査されています。 その殺虫特性と抗菌特性により、作物の収量を改善し、損失を削減できる新しい農薬の開発に有望な候補となっています .
これらの用途は、N-(4-フルオロフェニル)-2-[(5-メチル[1,2,4]トリアゾロ[4,3-a]キノリン-1-イル)スルファニル]アセトアミドの科学研究のさまざまな分野における汎用性と可能性を強調しています。これらの用途について具体的な質問がある場合や、さらに詳細が必要な場合は、お気軽にお問い合わせください!
特性
IUPAC Name |
N-(4-fluorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c1-12-10-17-22-23-19(24(17)16-5-3-2-4-15(12)16)26-11-18(25)21-14-8-6-13(20)7-9-14/h2-10H,11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLRYXVDVBMNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4,5,6-pentafluorophenyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2482844.png)
![4-((4-chlorophenyl)sulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide](/img/structure/B2482845.png)
![N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2482849.png)





![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzoylbenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2482859.png)



